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Compound of Interest

Compound Name: Antitumor agent-173

Cat. No.: B15609908

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
and antitumor activities of HS-173, a novel small molecule inhibitor. The information is intended
for researchers, scientists, and professionals involved in drug development and cancer
research.

Core Compound Detalils

HS-173 is an imidazopyridine analogue that has been identified as a potent and selective
inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI13Ka).[1][2][3][4] Its systematic
name is ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate.[2]

Chemical Structure and Physicochemical Properties

The chemical structure and key physicochemical properties of HS-173 are summarized in the
table below.
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Property Value Source

ethyl 6-[5-
) (benzenesulfonamido)-3-
Systematic Name o [5]
pyridinyllimidazo[1,2-

a]pyridine-3-carboxylate

Molecular Formula C21H18N40O4S [2][5]
Molecular Weight 422.46 g/mol [2]
CAS Number 1276110-06-5 [2][5]
InChikey SEKOTFCHZNXZMM- 2]

UHFFFAOYSA-N

CCOC(=0O)clcnc2ccc(cnl2)-
SMILES c3cc(cnc3)NS(=0) [2]
(=0)c4cccecd

Physical Form Solid, Grey to Brown [2]
Melting Point >193°C (decomposition) [2]
- Soluble in DMSO (=21.1
Solubility [2]
mg/mL)

Mechanism of Action and Signhaling Pathways

HS-173 functions as a highly selective inhibitor of the PI3Ka isoform, with a half-maximal
inhibitory concentration (ICso) of 0.8 nM.[2][6] The PISK/AKT/mTOR pathway is a critical
signaling cascade that, when dysregulated, promotes the growth, proliferation, and survival of
cancer cells.[2][3]

By inhibiting PI3Ka, HS-173 prevents the conversion of phosphatidylinositol-4,5-bisphosphate
(PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2] This action blocks the recruitment
and activation of downstream signaling proteins such as AKT and mTOR, leading to the
suppression of pro-survival signals and the induction of programmed cell death.[2][3]
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The inhibitory effect of HS-173 on the PI3BK/AKT/mTOR signaling pathway is depicted in the
following diagram.
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Inhibitory Effect of HS-173 on the PISK/AKT/mTOR Signaling Pathway.

Antitumor Properties and Efficacy

HS-173 demonstrates significant antitumor activity through multiple mechanisms, including the
induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.

In Vitro Anti-proliferative Activity

The anti-proliferative effects of HS-173 have been observed in a variety of human cancer cell
lines. The ICso values, representing the concentration required to inhibit cell viability by 50%,
are presented below.
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Cell Line Cancer Type ICs0 (M)

A549 Non-small cell lung cancer ~0.26 - 0.5
HCT-116 Colon Cancer Data not specified
MCF7 Breast Cancer ~7.8
MDA-MB-231 Breast Cancer ~1

SK-BR-3 Breast Cancer ~1.5

SK-HEP1 Liver Cancer Data not specified
SNU-638 Gastric Cancer Data not specified
T47D Breast Cancer ~0.6

Panc-1 Pancreatic Cancer ~1

Miapaca-2 Pancreatic Cancer Data not specified
Aspc-1 Pancreatic Cancer Data not specified

Note: The presented ICso values are approximations from different studies and may vary based
on experimental conditions.[4][7]

Induction of Apoptosis and Cell Cycle Arrest

HS-173 has been shown to induce apoptosis in cancer cells.[1][3] Treatment with HS-173 leads
to an increase in TUNEL-positive cells, indicating DNA fragmentation, a hallmark of apoptosis.
[8] Furthermore, HS-173 causes cell cycle arrest at the G2/M phase in a dose-dependent
manner.[1][9][10] In A549 non-small cell lung cancer cells treated for 12 hours, a dose-
dependent increase in the G2/M population was observed:
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HS-173 Concentration % of Cells in G2/M Phase
Control (0 pM) 11.3
0.1 pM 17.1
0.5 pM 24.3
1.0 uM 33.2

Data adapted from a study on A549 cells.[11]

Inhibition of Angiogenesis

HS-173 inhibits angiogenesis, the formation of new blood vessels, which is crucial for tumor
growth and metastasis.[1] It has been shown to decrease the expression of HIF-1a and VEGF,
key regulators of angiogenesis.[1] In vivo studies using the Matrigel plug assay in mice
demonstrated that HS-173 diminishes blood vessel formation.[1]

In Vivo Antitumor Efficacy

In a xenograft mouse model using Panc-1 pancreatic cancer cells, intraperitoneal
administration of HS-173 at a dose of 10 mg/kg significantly inhibited tumor growth.[12] The
treatment also led to an increase in TUNEL-positive cells and cleaved caspase-3 in the tumor
tissue, confirming the induction of apoptosis in vivo.[6]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These
protocols are generalized and may require optimization for specific cell lines and experimental
conditions.

Cell Viability (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability

and proliferation.

o Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere
overnight.[4][13]
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Treatment: Treat the cells with a range of HS-173 concentrations (e.g., 0.01 to 100 uM) and
a vehicle control (DMSO).[4][13]

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[4][13]

MTT Addition: Add 20 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4
hours at 37°C.[4]

Formazan Solubilization: Carefully remove the medium and add 150 pL of DMSO to each
well to dissolve the formazan crystals.[4]

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control
and determine the 1Cso value from the dose-response curve.[4]
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Generalized workflow for the MTT assay.
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Cell Cycle Analysis by Flow Cytometry

This method quantifies the proportion of cells in different phases of the cell cycle.

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of HS-
173.[14]

Harvesting: Harvest both adherent and floating cells and pellet them by centrifugation.[13]

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
[13][14]

Staining: Remove the ethanol, wash with PBS, and resuspend the cells in a staining solution
containing propidium iodide (PI) and RNase A.[13][14]

Data Acquisition: Analyze the stained cells using a flow cytometer.[14]

Data Analysis: Use appropriate software to model the DNA content histogram and determine
the percentage of cells in each phase of the cell cycle.[14]

Apoptosis Assay (Annexin V and Pl Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,

and necrotic cells.

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of HS-
173 for a specified time.[7]

Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[7]

Staining: Wash the cells with PBS and resuspend in Annexin V binding buffer. Add Annexin
V-FITC and propidium iodide (P1) to the cell suspension and incubate in the dark for 15
minutes at room temperature.[15]

Data Acquisition and Analysis: Analyze the cells by flow cytometry to determine the
percentage of apoptotic cells (Annexin V positive).[15]

In Vivo Angiogenesis (Matrigel Plug Assay)
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This assay evaluates the effect of HS-173 on angiogenesis in a living organism.

o Preparation: Mix Matrigel, which is liquid at 4°C, with an angiogenic stimulus (e.g., VEGF or
cancer cells) and the test compound (HS-173) or vehicle control.[16][17]

« Injection: Subcutaneously inject the Matrigel mixture into mice. The Matrigel will form a solid
plug at body temperature.[16][17]

¢ Incubation: Allow the plug to be vascularized by the host's circulatory system over a period of
several days.[17]

e Analysis: Excise the Matrigel plugs and quantify the extent of new blood vessel formation.
This can be done by measuring the hemoglobin content within the plug or by
immunohistochemical staining of endothelial cell markers (e.g., CD31) in sectioned plugs.
[17][18]

Conclusion

HS-173 is a promising PI3Ka inhibitor with potent antitumor activities demonstrated in a range
of preclinical models. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit
angiogenesis through the targeted inhibition of the PIBK/AKT/mTOR signaling pathway makes
it an attractive candidate for further investigation as a potential cancer therapeutic, both as a
monotherapy and in combination with other anticancer agents.[2][19] The data and protocols
presented in this guide provide a foundational resource for researchers working to advance the
understanding and potential clinical application of this novel targeted therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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